Solanapyrone B

Description

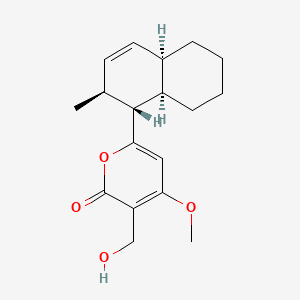

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |

InChI |

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1 |

InChI Key |

YJHFAFJKTXEFDR-SFDCBXKLSA-N |

SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |

Isomeric SMILES |

C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |

Canonical SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |

Synonyms |

solanapyrone B solanapyrone E |

Origin of Product |

United States |

Biosynthetic Pathways of Solanapyrone B

A Polyketide Foundation and the Enzymatic Symphony

The biosynthesis of solanapyrones is rooted in the polyketide pathway, a fundamental route for the production of a wide array of natural products. nih.gov This process involves the sequential condensation of small carboxylic acid units, orchestrated by a multi-domain enzyme complex, to create a linear polyketide chain. This initial chain then serves as the substrate for a cascade of enzymatic transformations that ultimately lead to the formation of Solanapyrone B.

The Architect: Role of Type I Polyketide Synthases (e.g., Sol1) in Precursor Formation

The cornerstone of solanapyrone biosynthesis is the action of a Type I iterative polyketide synthase (PKS), specifically the enzyme Sol1. nih.govuniprot.org This large, multifunctional protein is responsible for the assembly of the initial polyketide chain. Sol1 initiates the process by condensing one unit of acetyl-CoA with seven units of malonyl-CoA. uniprot.orguniprot.org Through a series of iterative condensation and processing steps, Sol1 constructs an octaketide backbone. nih.govuniprot.org A crucial methylation step is also catalyzed by Sol1, incorporating a methyl group from S-adenosylmethionine (SAM). researchgate.net The final product released from the Sol1 enzymatic assembly line is desmethylprosolanapyrone I. nih.govuniprot.org

The Keystone Transformation: Elucidation of the Biological Diels-Alder Reaction

A pivotal and scientifically intriguing step in the biosynthesis of solanapyrones is the formation of the decalin ring system, a feat accomplished through an intramolecular [4+2] cycloaddition, commonly known as the Diels-Alder reaction. nih.govtandfonline.comic.ac.uk This type of reaction is a powerful tool in synthetic organic chemistry for forming six-membered rings and its discovery in a biological system has been a significant area of research. The presence of both cis and trans decalin ring isomers, such as those found in solanapyrones A/B/C and D/E respectively, provided early clues to the existence of an enzyme-catalyzed cycloaddition. nih.govic.ac.uk

The key enzyme responsible for catalyzing the crucial Diels-Alder reaction in solanapyrone biosynthesis is Sol5, a bifunctional FAD-dependent oxidase often referred to as solanapyrone synthase. nih.govuniprot.orgresearchgate.net Sol5 performs a dual role. First, it oxidizes the alcohol group of prosolanapyrone II to an aldehyde, forming prosolanapyrone III. nih.govuniprot.org This oxidation is critical as it activates the dienophile for the subsequent cycloaddition. Following the oxidation, Sol5 catalyzes the intramolecular [4+2] cycloaddition of prosolanapyrone III to form the core structures of solanapyrones A and D. nih.govuniprot.orgprinceton.edu The purification and functional characterization of recombinant Sol5 confirmed that this single enzyme is responsible for both the oxidation and the subsequent stereoselective cycloisomerization, establishing it as a true Diels-Alderase. researchgate.netnih.gov

One of the most remarkable aspects of the Sol5-catalyzed reaction is its control over the stereochemical outcome. While a non-enzymatic Diels-Alder reaction of prosolanapyrone III in aqueous solution predominantly yields the endo cycloadduct (solanapyrone D), the enzymatic reaction in the presence of cell-free extracts of Alternaria solani or purified Sol5 shows a preference for the exo product, solanapyrone A. ic.ac.uk This enzymatic control, favoring the formation of the cis-decalin ring system, is a hallmark of a true enzyme-catalyzed reaction, where the enzyme's active site acts as a molecular chaperone, guiding the substrate into a specific conformation that favors one stereochemical outcome over the other. nih.gov This precise control ensures the formation of the biologically relevant isomers.

Identification and Functional Characterization of Diels-Alderase Enzymes (e.g., Sol5)

The Finishing Touches: Involvement of Auxiliary Enzymes

The biosynthesis of this compound does not end with the Diels-Alder reaction. A series of auxiliary enzymes are required to further modify the initial cyclized products. These tailoring enzymes add the final chemical details to the solanapyrone scaffold.

| Enzyme | Gene | Function | Substrate | Product |

| O-methyltransferase | sol2 | Methylates the polyketide backbone. uniprot.org | Desmethylprosolanapyrone I | Prosolanapyrone I |

| Cytochrome P450 | sol6 | Hydroxylates prosolanapyrone I. uniprot.org | Prosolanapyrone I | Prosolanapyrone II |

| Dehydrogenase | sol3 | Reduces the aldehyde group of solanapyrone A to an alcohol. uniprot.orgresearchgate.net | Solanapyrone A | This compound |

The O-methyltransferase, Sol2, acts early in the pathway, methylating desmethylprosolanapyrone I to yield prosolanapyrone I. uniprot.org Following this, the cytochrome P450 monooxygenase, Sol6, hydroxylates prosolanapyrone I to produce prosolanapyrone II, the substrate for the Diels-Alderase, Sol5. uniprot.org Finally, after the formation of solanapyrone A, the dehydrogenase Sol3 is proposed to catalyze the reduction of the aldehyde group to an alcohol, yielding this compound. uniprot.orgresearchgate.net A similar reduction of solanapyrone D by Sol3 would lead to the formation of solanapyrone E. uniprot.org

The Blueprint and its Regulation: Genetic Basis of Solanapyrone Biosynthesis

The enzymatic machinery for solanapyrone biosynthesis is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). researchgate.netapsnet.org This clustering facilitates the coordinated regulation of all the genes necessary for the production of these secondary metabolites. In Alternaria solani and Ascochyta rabiei, the sol gene cluster contains the genes for the polyketide synthase (sol1), the Diels-Alderase (sol5), and the various tailoring enzymes (sol2, sol3, sol6). researchgate.netresearchgate.netapsnet.org

The expression of the sol gene cluster is controlled by a pathway-specific transcription factor, Sol4. researchgate.netnih.gov Sol4 is a Zn(II)2Cys6-type transcription factor that positively regulates the expression of the other sol genes. researchgate.netnih.gov Deletion of the sol4 gene leads to a complete loss of solanapyrone production, demonstrating its crucial role as a master switch for the entire biosynthetic pathway. nih.gov Interestingly, studies have shown that the expression of the sol genes, including sol1 and sol5, is often linked to specific developmental stages of the fungus, such as during saprobic growth and the formation of fruiting bodies. researchgate.netresearchgate.net There is also evidence for a potential feedback regulation mechanism, where the deletion of sol5 leads to an overexpression of the other sol genes. researchgate.netapsnet.org

Organization and Comparative Genomics of Solanapyrone Biosynthetic Gene Clusters (BGCs)

The genes responsible for solanapyrone production are organized into a biosynthetic gene cluster (BGC). In the fungus Alternaria solani, this cluster, spanning approximately 20 kilobases, consists of six genes designated sol1 through sol6. researchgate.net A highly similar and conserved BGC has also been identified in Ascochyta rabiei, showing 97% similarity at the amino acid sequence level. mdpi.com

The core of the BGC is the sol1 gene, which encodes a highly reducing polyketide synthase (PKS). researchgate.netacs.org This enzyme is responsible for initiating the biosynthesis by assembling the polyketide backbone of the molecule. researchgate.netresearchgate.net The other genes in the cluster encode for tailoring enzymes that modify this initial structure. These include an O-methyltransferase (sol2), an alcohol dehydrogenase (sol3), a transcription factor (sol4), an oxidase (sol5), and a cytochrome P450 monooxygenase (sol6). acs.orgnih.gov

Comparative genomic analyses have revealed the presence of solanapyrone or similar BGCs across various fungal species, often in different orders. oup.comnih.gov For instance, BGCs for solanapyrone have been found in the order Pleosporales, particularly within the Pleosporaceae, Leptosphaeriaceae, and Phaeosphaeriaceae families. oup.com The presence of these clusters in distantly related fungi like Nigrospora (Sordariomycetes) but not in some closely related Ascochyta or Alternaria species suggests that the entire gene cluster may have been acquired through horizontal gene transfer events. nih.gov

The table below summarizes the genes within the solanapyrone BGC and their putative functions.

| Gene | Encoded Enzyme/Protein | Putative Function in Solanapyrone Biosynthesis |

| sol1 | Polyketide Synthase (PKS) | Initiates biosynthesis by forming the polyketide backbone. researchgate.netresearchgate.net |

| sol2 | O-methyltransferase (OMT) | Involved in the synthesis of the precursor prosolanapyrone II. researchgate.net |

| sol3 | Alcohol Dehydrogenase (ADH) | Proposed to convert solanapyrone A to this compound. researchgate.net Its exact role is still under investigation. researchgate.netresearchgate.net |

| sol4 | Transcription Factor (TF) | Positively regulates the expression of the other sol genes. researchgate.netnih.gov |

| sol5 | Flavin-dependent Oxidase / Diels-Alderase | Catalyzes the final oxidation and [4+2] cycloaddition reaction. researchgate.netnih.gov |

| sol6 | Cytochrome P450 Monooxygenase | Involved in the synthesis of the precursor prosolanapyrone II. researchgate.net |

Transcriptional Regulation and Pathway-Specific Regulators (e.g., Sol4 Transcription Factor)

The production of solanapyrones is tightly controlled at the transcriptional level. A key player in this regulation is the sol4 gene, which encodes a pathway-specific transcription factor. researchgate.netnih.gov This regulator belongs to the fungal-specific Zn(II)2Cys6 (or C6) zinc cluster family of transcription factors. mdpi.comnih.gov

Studies involving the deletion and overexpression of sol4 in A. rabiei have demonstrated its crucial role. acs.orgnih.gov Deletion of the sol4 gene resulted in the complete cessation of solanapyrone production. nih.govnih.gov Conversely, overexpression of sol4 led to increased transcription of all other genes within the BGC, with the exception of sol3. acs.org This indicates that Sol4 is a positive regulator necessary for the activation of the solanapyrone biosynthetic pathway. acs.orgnih.gov For example, in a sol4 deletion mutant, the expression of the initial pathway gene, sol1, was reduced by approximately 700-fold compared to the wild-type strain. researchgate.net

Interestingly, the Sol4 protein has an unusual structure for its family, as it appears to lack a conventional DNA-binding domain and primarily contains the middle homology region (MHR) found in regulators like Gal4. mdpi.comnih.gov Despite this, it is both necessary and sufficient to induce the expression of the solanapyrone cluster genes. nih.govnih.gov

Genomic Environment and Evolutionary Aspects of BGCs (e.g., Subtelomeric Regions, Transposable Elements)

The genomic location of the solanapyrone BGC is a significant factor in its regulation and evolution. In A. rabiei, the cluster is found in a subtelomeric region, which is a part of the chromosome near its end. researchgate.netnih.gov These regions are often characterized by being rich in AT-nucleotide pairs and are associated with a high frequency of genetic recombination and mutation. nih.gov

The solanapyrone BGC in A. rabiei is specifically embedded in an AT-rich area and is flanked by Tc1/Mariner-type transposable elements. nih.govnih.gov Transposable elements are DNA sequences that can change their position within a genome, often contributing to genomic instability and evolution. The AT-rich environment surrounding the cluster is likely a result of a fungal-specific process called repeat-induced point mutation (RIP), which introduces mutations into repetitive DNA sequences. nih.gov

While the BGC itself seems to have been protected from the degrading effects of RIP, a neighboring P450 monooxygenase gene shows evidence of such mutations. nih.govnih.gov The dynamic nature of these subtelomeric regions, populated by transposable elements and subject to RIP, may facilitate the adaptation of fungi to new ecological niches by promoting the evolution of secondary metabolite profiles. nih.gov The integrity of the solanapyrone cluster amidst this volatile genomic landscape suggests the important biological roles of the metabolites it produces. nih.govnih.gov

Identification and Interconversion of Biosynthetic Intermediates and Precursors (e.g., Prosolanapyrone II-diol)

The biosynthesis of this compound proceeds through a series of intermediate compounds. The pathway begins with the PKS encoded by sol1, which produces a linear polyketide chain. researchgate.netresearchgate.net This initial product is then modified by other enzymes in the cluster.

A key precursor in the pathway is prosolanapyrone II. researchgate.net The synthesis of this intermediate involves the actions of the O-methyltransferase (sol2) and the cytochrome P450 (sol6). researchgate.net The final step in the formation of the characteristic decalin ring system of solanapyrones is a [4+2] cycloaddition, also known as a Diels-Alder reaction. mdpi.comnih.gov This reaction is catalyzed by the sol5 gene product, a unique flavin-dependent oxidase that has been termed a Diels-Alderase. researchgate.netnih.gov This enzyme first oxidizes an alcohol group on the precursor prosolanapyrone II to an aldehyde, creating prosolanapyrone III. nih.gov This oxidation makes the subsequent intramolecular cycloaddition more favorable, leading to the formation of (-)-solanapyrone A. nih.govnih.gov

Functional analysis of the sol5 gene confirmed its role. When sol5 was deleted in both A. rabiei and A. solani, the fungi were unable to produce solanapyrones and instead accumulated a precursor, identified as prosolanapyrone II-diol. apsnet.org This precursor was found to be non-toxic to plants. apsnet.org

The relationship between the different solanapyrone congeners has been a subject of investigation. It has been proposed that the dehydrogenase encoded by sol3 is responsible for the conversion of Solanapyrone A to this compound, which is a reduction product. researchgate.netacs.org However, the precise role of sol3 and whether this compound is consistently produced by all strains remains an area of active research, as some studies have not detected it in culture filtrates of A. rabiei. researchgate.net

Environmental and Fungal Strain Factors Modulating this compound Production in Vitro and In Vivo

The production of this compound and its related compounds is not constant but is influenced by a variety of environmental cues and genetic factors specific to the fungal strain.

Research on A. rabiei has shown that the production of solanapyrones is highly dependent on the growth stage and nutritional environment of the fungus. researchgate.net Specifically, solanapyrone A production and the expression of biosynthetic genes like sol1 and sol5 were found to occur during the saprobic phase (when the fungus grows on dead organic matter, such as chickpea straw) but not during the parasitic phase (when it is actively infecting a living plant). researchgate.netresearchgate.net Furthermore, the expression of sol5 was specifically localized to the hyphae surrounding the pycnidia (asexual fruiting bodies), suggesting a role for these compounds in fungal development or competition in a saprobic environment. researchgate.netresearchgate.net

Different culture conditions can also significantly impact the yield of solanapyrones. For instance, surface cultures of A. solani have been observed to produce significantly higher amounts of solanapyrones A, B, and C compared to liquid cultures. acs.org The production of this compound in these cultures peaked after 16 days of growth. acs.org The composition of the growth medium is also critical. A defined medium for toxin production by A. rabiei has been developed, and studies have investigated the effect of different substrates, noting that soy hull was a particularly effective substrate for solanapyrone production. researchgate.net Interestingly, factors like light or the addition of extra divalent cations were not found to be necessary for production in A. rabiei. researchgate.net

The ability of different fungal isolates to produce solanapyrones has also been linked to their virulence on host plants, although the compounds themselves are not strictly required for pathogenicity. mdpi.comapsnet.org The variation in production levels among different strains highlights the genetic diversity within fungal species and its impact on their metabolic capabilities. mdpi.com

Chemical Synthesis and Analog Generation of Solanapyrone B

Total Synthesis Strategies for Solanapyrone B and Related Natural Products

Various synthetic strategies have been developed to access the solanapyrone scaffold, with many centering on the crucial intramolecular Diels-Alder reaction to form the characteristic bicyclic system. acs.orgic.ac.uk

Inspired by the proposed biosynthetic pathway, a primary strategy for synthesizing solanapyrones involves a biomimetic intramolecular Diels-Alder (IMDA) reaction. princeton.edunih.govnih.gov This approach mimics the natural process where a linear polyketide precursor is thought to cyclize to form the decalin ring system. ic.ac.ukprinceton.edu The first total synthesis of (±)-solanapyrone A, a close analog of this compound, utilized an IMDA reaction, which spurred speculation about its role in nature. princeton.edu

The biosynthesis of solanapyrones A and B is believed to proceed through the cyclization of prosolanapyrone precursors. nih.gov Feeding studies with isotopically labeled precursors in Alternaria solani have provided evidence for the oxidation of prosolanapyrone I to prosolanapyrone II, followed by a [4+2] cycloaddition. nih.gov The observation that the achiral precursor, prosolanapyrone III, is converted to optically pure solanapyrones strongly suggests an enzyme-mediated process. nih.govtandfonline.com

In the laboratory, non-enzymatic Diels-Alder reactions of the precursor prosolanapyrone III tend to yield the undesired endo diastereomer, solanapyrone E1, as the major product. acs.org However, the use of a crude enzyme preparation from A. solani, named solanapyrone synthase, can catalyze the IMDA reaction with high exo-selectivity to produce (-)-solanapyrone A. nih.govacs.org This enzyme is believed to be a bifunctional oxidase that first converts prosolanapyrone II to the more reactive aldehyde, prosolanapyrone III, which then undergoes the cycloaddition. nih.govresearchgate.net

MacMillan and coworkers developed an enantioselective organocatalytic intramolecular Diels-Alder reaction using an imidazolinone catalyst to produce the decalin core of solanapyrone D with high yield and enantioselectivity. thieme-connect.comresearchgate.net This method represents a significant advance in asymmetric cycloaddition strategies. thieme-connect.com

| Precursor | Reaction Type | Key Feature | Product(s) |

| Prosolanapyrone III | Non-enzymatic IMDA | Predominantly endo selectivity | Solanapyrone E1 (major) |

| Prosolanapyrone II/III | Enzymatic (Solanapyrone Synthase) | High exo-selectivity, oxidation followed by cyclization | (-)-Solanapyrone A |

| Conjugated Aldehyde | Organocatalytic IMDA | High enantioselectivity and diastereoselectivity | Solanapyrone D core |

Achieving stereocontrol in the synthesis of this compound and its analogs is a significant challenge. The decalin core of solanapyrones contains multiple stereocenters, and their precise arrangement is crucial for biological activity.

The intramolecular Diels-Alder reaction is a powerful tool for establishing a high degree of stereocontrol. researchgate.net The stereochemical outcome of the IMDA reaction (i.e., the formation of exo or endo products) can be influenced by various factors, including the solvent, the nature of the dienophile's electron-withdrawing group, and the use of catalysts. acs.org For instance, in aqueous media, the formation of the endo adduct is often favored due to hydrophobic effects. acs.org

Enzyme-catalyzed reactions offer a superior level of stereocontrol. The solanapyrone synthase from A. solani not only catalyzes the Diels-Alder reaction but also performs a kinetic resolution of racemic this compound, preferentially oxidizing the naturally occurring enantiomer to solanapyrone A. acs.org This enzymatic approach provides access to enantiomerically pure solanapyrones, which is difficult to achieve through purely chemical methods. acs.org

Organocatalysis has also emerged as a powerful strategy for the stereocontrolled synthesis of the solanapyrone core. thieme-connect.comresearchgate.net The use of chiral catalysts, such as the imidazolinone developed by MacMillan's group, allows for the highly enantioselective and diastereoselective formation of the decalin ring system. thieme-connect.comresearchgate.net

While the intramolecular Diels-Alder reaction is the most common approach, alternative synthetic strategies have also been explored. One notable example is the domino Michael approach, which has been successfully employed in the total synthesis of solanapyrones D and E. nih.govnih.gov

This strategy involves the reaction of a kinetic enolate of an optically pure acetylcyclohexene with an α,β-unsaturated ester, such as methyl crotonate, to construct the decalin core. nih.govnih.gov The resulting decalone is then transformed through a series of steps, including equilibration to the thermodynamically more stable trans-decalone, to form the solanapyrone core. nih.gov The pyrone moiety is subsequently installed by condensation with a methyl acetoacetate (B1235776) equivalent followed by cyclization. nih.gov This domino Michael protocol provides an effective alternative for the construction of the solanapyrone skeleton. researchgate.netnih.gov

Stereocontrolled Synthesis Methodologies for this compound

Synthetic Derivatization of this compound for Research Purposes

The ability to synthetically modify the structure of this compound is crucial for structure-activity relationship (SAR) studies and the development of new research tools.

The total synthesis routes developed for solanapyrones provide a platform for the creation of modified analogues. By altering the structure of the starting materials or introducing new functional groups during the synthesis, a wide range of derivatives can be accessed. For example, different electron-withdrawing groups can be attached to the dienophile in the IMDA approach to investigate their effect on the reaction and the properties of the resulting products. acs.org

The synthesis of various solanapyrone analogs has been reported, some differing in the substitution pattern of the α-pyrone ring. researchgate.net These synthetic efforts, coupled with the isolation of new natural analogs, expand the chemical diversity of the solanapyrone family and provide valuable compounds for biological evaluation. researchgate.net The modular nature of some synthetic strategies allows for the systematic generation of structurally diverse natural products and their variants. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy that involves the modification of a complex molecule, such as a natural product, in the final steps of a synthetic sequence. nih.govwikipedia.org This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, avoiding the need for lengthy de novo synthesis for each new compound. nih.gov

While specific examples of late-stage functionalization applied directly to this compound are not extensively detailed in the provided search results, the principles of LSF are highly relevant for generating structural diversity. The solanapyrone synthase (Sol5) itself performs a late-stage oxidation of prosolanapyrone II to the Diels-Alder precursor. uniprot.org Furthermore, the dehydrogenase Sol3 is proposed to catalyze the late-stage reduction of solanapyrone A to this compound. uniprot.org These natural biosynthetic steps highlight the feasibility of late-stage modifications.

Synthetic methodologies for late-stage C-H functionalization, for example, could potentially be applied to the solanapyrone scaffold to introduce new functional groups at various positions, leading to novel derivatives with altered biological profiles. nih.gov The development of such strategies would be highly valuable for exploring the SAR of solanapyrones more broadly.

Biological Activities and Mechanistic Elucidation of Solanapyrone B

Phytotoxic Activities of Solanapyrone B

The phytotoxic nature of solanapyrones, including this compound, has been established through various bioassays. These compounds are produced by plant pathogenic fungi, such as Alternaria solani and Ascochyta rabiei, and are implicated in the diseases these fungi cause. acs.orgtandfonline.com

This compound has been demonstrated to negatively affect the early stages of plant life. Studies on chickpea plants (Cicer arietinum) have shown that solanapyrones can inhibit both seed germination and root development. mdpi.comnih.gov In specific chickpea seedling root growth inhibition assays, this compound was shown to be phytotoxic, although less potent than its counterpart, Solanapyrone A. acs.org A concentration of 450 μM of this compound was required to inhibit root growth, compared to 250 μM for Solanapyrone A. acs.org

Table 1: Comparative Phytotoxicity of Solanapyrones on Chickpea Seedling Root Growth This table outlines the concentration of different solanapyrone compounds required to inhibit chickpea root growth.

| Compound | Concentration for Root Growth Inhibition |

| Solanapyrone A | 250 µM |

| This compound | 450 µM |

| Solanapyrone C | 600 µM |

| Data sourced from a 2024 review on solanapyrones. acs.org |

Investigations into the specific cellular and physiological impacts of solanapyrones on the model plant Arabidopsis thaliana have primarily focused on Solanapyrone A. Research shows that Solanapyrone A inhibits primary root elongation in A. thaliana seedlings. researchgate.netapsnet.org Interestingly, while primary root growth was suppressed, an increase in the dosage of Solanapyrone A was found to induce lateral root branching. researchgate.netapsnet.orgmdpi.com Currently, specific studies detailing the cellular and physiological responses of Arabidopsis thaliana to this compound are not extensively documented in the available literature.

The phytotoxicity of this compound has been most thoroughly characterized in chickpea (Cicer arietinum), the host plant for the producing fungus Ascochyta rabiei. mdpi.com Research has revealed that the toxicity of solanapyrones can vary significantly among different chickpea cultivars. ucl.ac.ukucl.ac.uk A key finding is that Solanapyrone A is consistently more toxic than this compound. ucl.ac.ukucl.ac.ukpu.edu.pk Depending on the specific cultivar, Solanapyrone A was found to be between 2.6 and 12.6 times more toxic than this compound. ucl.ac.ukucl.ac.uk

The two compounds also elicit different physical symptoms in chickpea shoots. When exposed to this compound, chickpea leaflets become twisted and chlorotic, though the stems retain their turgidity. ucl.ac.ukucl.ac.uk In contrast, Solanapyrone A causes a loss of stem turgor and the appearance of distinctive flame-shaped, chlorotic zones on the leaflets. ucl.ac.ukucl.ac.uk

Table 2: Comparative Toxicity of Solanapyrone A vs. This compound on Chickpea Cultivars This table highlights the relative toxicity and distinct symptoms caused by Solanapyrone A and B in chickpea plants.

| Feature | Solanapyrone A | This compound |

| Relative Toxicity | 2.6 to 12.6 times more toxic than this compound | Less toxic than Solanapyrone A |

| Symptoms on Shoots | Loss of stem turgor, flame-shaped chlorotic leaflets | Stems remain turgid, twisted and chlorotic leaflets |

| Data sourced from studies on solanapyrone metabolism by chickpea. ucl.ac.ukucl.ac.uk |

Cellular and Physiological Responses in Model Plant Systems (e.g., Arabidopsis thaliana)

Antimicrobial Activities of this compound

Beyond their effects on plants, the solanapyrone family of compounds has been evaluated for broader antimicrobial properties.

The solanapyrone class of metabolites is recognized for its antifungal properties. ontosight.ai Research into specific analogues has revealed a range of activities. For instance, Solanapyrone A has demonstrated significant antifungal activity against saprobic fungi that compete with Ascochyta rabiei in its natural environment. researchgate.netresearchgate.net Furthermore, studies on other analogues, such as Solanapyrone J, have shown efficacy against the plant pathogens Aspergillus flavus and Fusarium verticillioides. acs.orguiowa.eduphcogrev.com Activity against the opportunistic human pathogen Candida albicans has been reported for Solanapyrones J and K. mdpi.comacs.orgacs.org While this compound belongs to this active class of compounds, specific data detailing its antifungal spectrum and efficacy against these particular fungi are not prominent in the reviewed literature.

Investigations have confirmed that solanapyrones can possess antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Structure-activity relationship studies within the solanapyrone group have shown that Solanapyrone A is active against Bacillus subtilis and Micrococcus tetragenus. mdpi.com Other analogues, namely Solanapyrones J and K, have shown activity against the Gram-positive bacterium Staphylococcus aureus, but were not effective against the Gram-negative Escherichia coli. mdpi.comresearchgate.net This suggests a spectrum of activity that is targeted towards Gram-positive bacteria. At present, dedicated studies elucidating the specific antibacterial efficacy and spectrum of this compound are limited.

Antifungal Spectrum and Efficacy (e.g., against Saprobic Fungi, Plant Pathogens like Aspergillus flavus, Fusarium verticillioides, Candida albicans)

Other Noteworthy Biological Activities of Solanapyrones

While many solanapyrones are recognized for their phytotoxic properties, research has also uncovered other significant biological effects. Notably, this compound, alongside its structural relative Solanapyrone S, has demonstrated potential as a neuroprotective agent.

A study investigating α-pyrones from the endophytic fungus Nigrospora oryzae found that both this compound and the previously undescribed Solanapyrone S exhibited neuroprotective effects. researchgate.netresearchgate.net Specifically, these compounds were shown to be more effective than the known agent clenbuterol (B1669167) in stimulating bone marrow mesenchymal stem cells to secrete nerve growth factor (NGF). researchgate.netresearchgate.net The discovery of these neuroprotective properties expands the known biological functions of solanapyrone-related polyketides beyond their typical role as phytotoxins. researchgate.net

Molecular Mechanisms of Action of this compound

The biological effects of this compound are underpinned by its interaction with specific molecular targets and its subsequent influence on key cellular pathways.

Identification and Validation of Molecular Targets

Research has identified key enzymes as molecular targets for solanapyrones, which helps to explain their biological activities. While much of the focused research has been on Solanapyrone A, the structural similarities and shared biological activities with this compound suggest common mechanistic pathways.

DNA Polymerases: Solanapyrone A is a known inhibitor of DNA polymerases, particularly those belonging to the X-family, such as DNA polymerase β (pol β) and DNA polymerase λ (pol λ). apsnet.orgresearchgate.netnih.gov These enzymes are crucial for DNA repair processes. researchgate.net Solanapyrone A has been shown to bind to the N-terminal 8-kDa domain of pol β, which is responsible for binding single-stranded DNA. nih.gov This interaction competitively inhibits the binding of both the DNA template and the nucleotide substrate to the enzyme. nih.gov Given that this compound is a closely related analogue, it is plausible that it shares a similar inhibitory mechanism against these DNA polymerases, although direct inhibitory data for this compound is less prevalent in the literature.

Dihydroxy Acid Dehydratase (DHAD): Dihydroxy acid dehydratase is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. rcsb.orgebi.ac.uk This enzyme family is a known target for herbicides and antifungal agents. ebi.ac.uk While direct inhibition of DHAD by this compound has not been explicitly detailed in the provided context, the broad-spectrum biological activities of solanapyrones suggest that they may act on fundamental cellular components like DHAD.

Elucidation of Intracellular Signaling Pathways and Cellular Processes Affected

The inhibition of key molecular targets by solanapyrones leads to the disruption of critical cellular processes, including cell cycle control and DNA repair.

Cell Cycle Control: By inhibiting DNA polymerases involved in DNA repair, solanapyrones can interfere with the cell cycle. researchgate.net The cell cycle has checkpoints that ensure the integrity of the genome before proceeding to the next phase. savemyexams.com If DNA damage is not properly repaired due to polymerase inhibition, it can lead to cell cycle arrest. researchgate.netcsic.es This disruption of the normal cell cycle can ultimately trigger apoptosis or programmed cell death. researchgate.net

DNA Repair: The base excision repair (BER) pathway is a primary mechanism for repairing DNA damage from endogenous sources. nih.gov DNA polymerase β plays a central role in this pathway. nih.gov The inhibition of this polymerase by compounds like Solanapyrone A, and likely this compound, directly hinders the cell's ability to repair DNA lesions. researchgate.netnih.gov This impairment of DNA repair mechanisms can lead to the accumulation of DNA damage, which is cytotoxic and can induce cell death. rsc.org

Studies on Selective Toxicity and Specificity

The toxicity of solanapyrones can vary depending on the specific compound and the target organism or cell type.

Solanapyrone A is generally considered to be more toxic than this compound. researchgate.net For instance, in studies on chickpea cultivars, Solanapyrone A was found to be 2.6 to 12.6 times more toxic than this compound. researchgate.net The LD50 concentrations for Solanapyrone A and B in a cell bioassay using a sensitive chickpea cultivar were 18.6 µg/ml and 23.2 µg/ml, respectively. researchgate.net In a resistant cultivar, the LD50 values were 34.5 µg/ml for Solanapyrone A and 36.2 µg/ml for this compound, indicating a degree of selective toxicity based on the genetic makeup of the target cells. researchgate.net

Structure Activity Relationship Sar Studies of Solanapyrone B and Its Congeners

Comparative Analysis of Biological Activities Across Solanapyrone Stereoisomers and Isomers (e.g., Solanapyrone A, B, C, D, E)

The solanapyrone family comprises several closely related isomers and stereoisomers, each exhibiting distinct biological activity profiles. solubilityofthings.com Solanapyrones A, B, and C are structural isomers, while solanapyrones D and E are diastereomers of A and B, respectively. acs.orgresearchgate.net

Comparative studies have consistently demonstrated that Solanapyrone A is the most potent phytotoxin among the initially discovered congeners. nih.govresearchgate.net In assays using cells isolated from chickpea cultivars, Solanapyrone A was found to be 2.6 to 12.6 times more toxic than Solanapyrone B, depending on the cultivar. ucl.ac.uk Solanapyrone C generally shows the lowest phytotoxicity of the three. researchgate.net For instance, toxicity assays on both sensitive and resistant chickpea cultivars revealed that Solanapyrone A had the lowest LD50 concentration, indicating the highest toxicity, followed by this compound, with Solanapyrone C being significantly less toxic. researchgate.net

The phytotoxic effects of solanapyrones A, B, and C, tested individually and in combination, include the reduction of root development and seed germination in chickpea plants. researchgate.netencyclopedia.pub Beyond phytotoxicity, these compounds also display antimicrobial activities. Solanapyrone A has shown activity against bacteria such as Bacillus subtilis and Micrococcus tetragenus, while Solanapyrone C's activity was more limited, affecting organisms like B. megaterium. encyclopedia.pubmdpi.comresearchgate.net

The stereoisomers Solanapyrone D and E, which possess a trans-fused decalin ring system, are generally less active than their cis-fused counterparts, A and B. acs.orgnih.gov This highlights the critical role of the decalin ring's stereochemistry in determining biological potency.

| Compound | Sensitive Cultivar (ILC 1929) | Resistant Cultivar (ILC 3279) |

|---|---|---|

| Solanapyrone A | 18.6 | 34.5 |

| This compound | 23.2 | 36.2 |

| Solanapyrone C | 96.8 | 109.3 |

Influence of Pyrone Ring Substitutions on this compound Bioactivity

The substituents on the α-pyrone ring play a significant role in modulating the bioactivity of solanapyrones. The primary difference between this compound and Solanapyrone C lies in the substitution at the C-3 position of the pyrone ring; this compound has a methoxy (B1213986) group, whereas Solanapyrone C possesses an ethanolamine (B43304) moiety. researchgate.net This structural change is associated with a marked decrease in phytotoxicity, as evidenced by the significantly higher LD50 values for Solanapyrone C compared to B. researchgate.net

Further evidence for the importance of pyrone ring functionalization comes from other natural analogs. For example, Solanapyrones J and K showed activity against Gram-positive bacteria. mdpi.com In contrast, Solanapyrone M, which differs from its counterparts in the functionalization of the pyrone ring, displayed no significant antibacterial activity. mdpi.comresearchgate.net

The functional group at the C-17 position (attached to the pyrone ring) also has a profound impact. This compound features a hydroxymethyl group (-CH₂OH) at this position, which is a reduction product of the aldehyde group (-CHO) found in Solanapyrone A. acs.org This reduction from an aldehyde to an alcohol leads to a discernible decrease in phytotoxicity, although this compound remains a potent agent. ucl.ac.uk Preliminary experiments involving the demethylation of Solanapyrone A showed that the resulting product was 16.4 times less toxic, further underscoring the sensitivity of the molecule's bioactivity to changes on the pyrone moiety. ucl.ac.uk

Impact of Decalin Moiety Modifications on this compound Biological Efficacy

The decalin moiety, a bicyclic system that forms the core of the solanapyrone structure, is a critical determinant of biological efficacy. researchgate.net This part of the molecule is formed biosynthetically through an intramolecular [4+2] cycloaddition (Diels-Alder) reaction. acs.orgnih.gov The stereochemical outcome of this reaction, resulting in either a cis-fused or trans-fused decalin ring, dramatically influences the molecule's activity.

This compound features a cis-fused dehydrodecalin system, similar to its precursor, Solanapyrone A. acs.org In contrast, Solanapyrone D and its reduction product, Solanapyrone E, possess a trans-fused decalin ring. acs.orgnih.gov Comparative studies indicate that the cis configuration is essential for high phytotoxicity. Solanapyrone A is significantly more active than its trans-diastereomer, Solanapyrone D. nih.gov By extension, this compound is more active than Solanapyrone E.

The enzymatic control in the biosynthesis of solanapyrones favors the formation of the cis-fused decalin ring system (exo product), as seen in Solanapyrone A, over the trans-fused system of Solanapyrone D (endo product). acs.orgnih.gov While non-enzymatic cyclization of the precursor favors the trans product, the prevalence of the more active cis-isomers in fungal extracts suggests a biological preference for this specific stereochemistry. nih.gov This enzymatic selectivity highlights the evolutionary importance of the cis-decalin scaffold for the compound's function.

Stereochemical Requirements for Optimal Biological Activity of this compound

The stereochemistry of a molecule, or the three-dimensional arrangement of its atoms, is paramount for its interaction with biological targets like enzymes and receptors. nih.govnih.gov For the solanapyrone family, specific stereochemical features are essential for optimal biological activity.

The most crucial stereochemical requirement is the cis-fusion of the decalin rings. acs.orgnih.gov As discussed, Solanapyrone A (cis-decalin) is substantially more toxic to plant cells than its diastereomer, Solanapyrone D (trans-decalin). ucl.ac.uknih.govrsc.org Since this compound is the direct reduction product of Solanapyrone A, it retains this vital cis-decalin stereochemistry, which is considered a prerequisite for high efficacy. acs.orgnih.gov The corresponding reduction of Solanapyrone D yields the less active Solanapyrone E. nih.govuniprot.org

The preference for the exo product of the intramolecular Diels-Alder reaction during biosynthesis leads to the specific relative stereochemistry observed in the more active solanapyrones. acs.orgnih.gov The enzyme Solanapyrone Synthase demonstrates stereochemical control, favoring the formation of the cis-decalin scaffold by a significant margin over the trans alternative. nih.gov This enzymatic control underscores that the specific 3D structure of Solanapyrone A, and by extension this compound, is not accidental but a requirement for its biological role.

Computational and In Silico Approaches for SAR Prediction

Computational chemistry provides powerful tools for predicting structure-activity relationships, guiding the design of new, more potent molecules. researchgate.netnootanpharmacy.in Methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are widely used in drug and agrochemical discovery to model the interaction between a molecule and its biological target. researchgate.netnih.gov

In the context of solanapyrones, specific and extensive computational SAR studies are not widely reported in the literature. However, computational methods have been applied to understand fundamental aspects of their chemistry. For example, Density Functional Theory (DFT) calculations have been used to study the uncatalyzed and enzyme-catalyzed Diels-Alder reaction that forms the decalin ring. biorxiv.org These studies provided insights into the reaction pathways and the stereoselectivity that leads to the formation of different decalin isomers, confirming that the enzyme's active site plays a crucial role in producing the specific stereoisomer. biorxiv.org

While predictive models for solanapyrone bioactivity are not yet established, the potential for in silico approaches is significant. Machine learning algorithms, for instance, could be trained on the existing data of solanapyrone analogues and their varied biological activities to predict the efficacy of novel, synthetic derivatives. acs.org Such models could accelerate the discovery of compounds with enhanced or more selective activity by virtually screening libraries of modified solanapyrones, focusing synthetic efforts on the most promising candidates.

Ecological and Environmental Roles of Solanapyrone B

Role in Fungal-Plant Interactions and Defense Strategies

Solanapyrone B, along with its structural analogs Solanapyrone A and C, is secreted by the fungus Ascochyta rabiei, the causal agent of Ascochyta blight in chickpeas (Cicer arietinum). ucl.ac.uk These compounds exhibit phytotoxic effects, contributing to the development of disease symptoms. ucl.ac.ukicrisat.org

When chickpea shoots are exposed to this compound, the leaflets become twisted and chlorotic, although the stems remain turgid. ucl.ac.ukucl.ac.uk This is in contrast to Solanapyrone A, which causes a loss of turgor in the stems and the appearance of flame-shaped, chlorotic zones in the leaflets. ucl.ac.ukucl.ac.uk Research has shown that Solanapyrone A is significantly more toxic to chickpea cells than this compound, with toxicity levels ranging from 2.6 to 12.6 times higher depending on the chickpea cultivar. ucl.ac.ukucl.ac.uk

The phytotoxicity of solanapyrones suggests a role in the pathogen's strategy to overcome host defenses and facilitate infection. icrisat.org The production of these toxins by A. rabiei is considered a factor in the development of chickpea blight. researchgate.net Studies have also indicated that the sensitivity of different chickpea cultivars to solanapyrones correlates with their susceptibility to the disease. ucl.ac.uk

Table 1: Phytotoxic Effects of Solanapyrones on Chickpea

| Compound | Observed Symptoms on Chickpea Shoots | Relative Toxicity |

|---|---|---|

| Solanapyrone A | Loss of stem turgor, flame-shaped chlorotic zones in leaflets. ucl.ac.ukucl.ac.uk | 2.6-12.6 times more toxic than this compound. ucl.ac.ukucl.ac.uk |

| This compound | Twisted and chlorotic leaflets, stems remain turgid. ucl.ac.ukucl.ac.uk | Less toxic than Solanapyrone A. ucl.ac.ukucl.ac.uk |

| Solanapyrone C | Active in causing symptoms, contributes to reduced root development and seed germination. researchgate.netmdpi.com | --- |

Contribution to Microbial Competition within Natural Ecosystems (e.g., Antagonism against Saprobic Fungi)

Beyond their role in plant pathogenesis, solanapyrones, particularly Solanapyrone A, play a significant role in microbial competition. nih.gov Ascochyta rabiei can survive saprobically on chickpea debris between growing seasons, where it must compete with numerous other microorganisms. apsnet.org

In laboratory confrontation assays, A. rabiei effectively suppressed the growth of several saprobic fungi commonly found on chickpea debris, including species of Alternaria, Epicoccum, and Ulocladium. nih.govresearchgate.net This antagonistic activity is attributed to the production of Solanapyrone A, which has been directly detected in the inhibitory zone between the competing fungi. nih.govresearchgate.net Purified Solanapyrone A has demonstrated significant antifungal activity against these saprobic competitors. nih.gov This suggests that solanapyrones are crucial for the survival and dominance of A. rabiei in its saprobic niche. nih.gov

The production of solanapyrones appears to be specific to the saprobic growth stage of the fungus. mdpi.comresearchgate.net Gene expression studies have shown that the genes responsible for solanapyrone biosynthesis are highly expressed during saprobic growth on substrates like dried chickpea straw, but not during the parasitic infection of living plants. researchgate.nettandfonline.com This indicates a primary ecological role for these compounds in fending off competitors in the environment rather than directly causing disease. researchgate.net

Assessment of Solanapyrones as Virulence Factors in Fungal Pathogenesis (e.g., Dispensability for Pathogenicity in A. rabiei and Al. solani)

While the phytotoxicity of solanapyrones initially suggested they were key virulence factors in Ascochyta blight and early blight of potato, recent functional genetic studies have challenged this view. nih.govapsnet.org A virulence factor is a component of a pathogen that enables it to cause disease in a host. nih.gov

To investigate the role of solanapyrones in pathogenicity, researchers created mutant strains of Ascochyta rabiei and Alternaria solani that were unable to produce these compounds. nih.govapsnet.org This was achieved by deleting the sol5 gene, which encodes a Diels-Alderase enzyme that catalyzes the final step in the solanapyrone biosynthesis pathway. apsnet.orgnih.gov The resulting mutants did not produce any solanapyrones. nih.govapsnet.org

Despite the lack of solanapyrone production, these mutant fungi were just as virulent as their wild-type counterparts when tested on their respective host plants, chickpea and potato. nih.govapsnet.org The solanapyrone-minus mutants of A. rabiei and Al. solani were able to cause disease symptoms comparable to the wild-type strains, indicating that solanapyrones are not required for pathogenicity in these fungi. nih.govapsnet.orgresearchgate.net

This finding suggests that while solanapyrones are toxic to plants, they are not essential for the fungi to infect and cause disease. mdpi.comresearchgate.net The universal production of solanapyrones by field isolates, however, points to their importance in other aspects of the fungal life cycle, such as saprobic competition. apsnet.orgresearchgate.net

Table 2: Role of Solanapyrones in Fungal Virulence

| Fungal Species | Gene Targeted for Deletion | Effect on Solanapyrone Production | Effect on Pathogenicity | Conclusion |

|---|---|---|---|---|

| Ascochyta rabiei | sol5 (Diels-Alderase) apsnet.orgnih.gov | Completely prevented. nih.gov | Equally virulent as wild-type. nih.govresearchgate.net | Dispensable for pathogenicity. nih.govresearchgate.net |

| Alternaria solani | sol5 (Diels-Alderase) apsnet.orgnih.gov | Completely prevented. nih.gov | Equally virulent as wild-type. nih.gov | Dispensable for pathogenicity. nih.gov |

Ecological Significance of this compound Production in Different Fungal Niches

Solanapyrones, including this compound, are produced by a variety of fungi occupying different ecological niches, not just plant pathogens. nih.govresearchgate.net For instance, they have been isolated from endophytic fungi and fungi found in marine environments. researchgate.netresearchgate.net This widespread production across distantly related fungal species suggests that the gene cluster responsible for solanapyrone biosynthesis may have been acquired through horizontal gene transfer. nih.gov

The production of these compounds in different niches points to their versatile ecological roles. nih.gov In the case of plant pathogens like A. rabiei and Al. solani, while not essential for causing disease, they likely provide a competitive advantage in the saprobic phase of their life cycle. researchgate.netnih.gov The antifungal properties of solanapyrones help these fungi to secure resources and survive in complex microbial communities on decaying plant matter. nih.gov

Advanced Analytical and Methodological Approaches for Solanapyrone B Research

Sophisticated Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

The definitive structure and stereochemistry of Solanapyrone B and its related compounds have been established through a combination of powerful spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy has been fundamental in determining the chemical structures of solanapyrones. zemdirbyste-agriculture.lt Two-dimensional NMR techniques have been employed to confirm the structures of Solanapyrone A and C. acs.org In the case of a precursor to solanapyrones, 1D and 2D NMR were used to elucidate its structure after purification. apsnet.org

Advanced Mass Spectrometry (MS) plays a critical role in both identifying and quantifying solanapyrones. Electrospray ionization mass spectrometry (ESI-MS) has been used to obtain protonated molecule ions for Solanapyrone A, B, and C. researchgate.net In these analyses, the major peak for this compound was observed at an m/z of 287. zemdirbyste-agriculture.ltresearchgate.net High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of these compounds. researchgate.netresearchgate.net For instance, a new metabolite related to solanapyrones was identified with an accurate mass of m/z 319.1603, corresponding to the formula C18H22O5. researchgate.netresearchgate.net

Circular Dichroism (CD) has been instrumental in establishing the absolute configuration of these chiral molecules. The absolute stereostructure of Solanapyrone A was determined using the circular dichroism exciton (B1674681) chirality method. acs.org This technique has also been applied in studies of newly discovered solanapyrone analogues to elucidate their absolute configurations. nih.govresearchgate.net

Advanced Chromatographic Methods for this compound Isolation, Purification, and Quantification

The separation and quantification of this compound from complex fungal extracts rely on a suite of advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of solanapyrones. ucl.ac.ukresearchgate.net Early HPLC methods using C18 columns with UV detection were not always sufficient to separate this compound and C, which often co-eluted. zemdirbyste-agriculture.lt However, HPLC coupled with diode array detection has been successfully used to identify and quantify these toxins. ucl.ac.uk Flash chromatography has also been employed for the separation of solanapyrones from culture filtrates. ucl.ac.ukcabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC/MS) and its variants have become the methods of choice for the sensitive and specific detection and quantification of solanapyrones. LC/ESI-MS provides sufficient separation for this compound and C where UV detection fails. zemdirbyste-agriculture.ltresearchgate.net The use of selected ion monitoring (SIM) mode in LC/MS enhances the specificity of quantification. researchgate.net For confirmation and accurate mass determination, Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) is utilized. zemdirbyste-agriculture.ltresearchgate.net

Solid-Phase Extraction (SPE) is a critical sample preparation step for the isolation and purification of solanapyrones from culture filtrates prior to chromatographic analysis. zemdirbyste-agriculture.ltucl.ac.ukwikipedia.org C18 cartridges are commonly used to retain the solanapyrones, which are then eluted with a solvent like acetonitrile. zemdirbyste-agriculture.ltucl.ac.uk This technique is essential for concentrating the analytes and removing interfering substances from the sample matrix.

| Method | Application in this compound Research | Key Findings |

| HPLC | Isolation, purification, and quantification. ucl.ac.ukresearchgate.net | Can separate Solanapyrone A, but B and C may co-elute with UV detection. zemdirbyste-agriculture.lt |

| LC/MS | Separation and quantification, especially for co-eluting compounds. zemdirbyste-agriculture.ltresearchgate.net | Provides sufficient separation for this compound and C. zemdirbyste-agriculture.lt |

| LC/TOF-MS | Confirmation and accurate mass determination. zemdirbyste-agriculture.ltresearchgate.net | Used to identify new solanapyrone-related metabolites. researchgate.netresearchgate.net |

| SPE | Sample preparation and purification from culture filtrates. zemdirbyste-agriculture.ltucl.ac.ukwikipedia.org | C18 cartridges are effective for concentrating solanapyrones. zemdirbyste-agriculture.ltucl.ac.uk |

Molecular Biology and Genetic Engineering Approaches in Biosynthesis Studies

Understanding the biosynthesis of this compound has been greatly facilitated by molecular biology and genetic engineering techniques, which allow for the functional characterization of the genes involved.

Gene Deletion studies have been pivotal in identifying the function of specific genes within the solanapyrone biosynthetic gene cluster. The deletion of the sol5 gene, which encodes a Diels-Alderase, in both Ascochyta rabiei and Alternaria solani resulted in the complete cessation of solanapyrone production. apsnet.orgnih.govapsnet.orgnih.govresearchgate.net Instead, these mutants accumulated the precursor compound, prosolanapyrone II-diol. apsnet.orgnih.govapsnet.orgnih.govresearchgate.net Similarly, deleting the sol4 gene, a putative transcription factor, also abolished solanapyrone production. acs.orgresearchgate.net

Overexpression of biosynthetic genes has been used to investigate their regulatory roles. Overexpression of sol4 led to increased expression of other genes in the biosynthetic gene cluster, indicating it is a positive regulator. acs.org Interestingly, the deletion of sol5 led to the overexpression of other solanapyrone biosynthesis genes, suggesting a potential feedback regulation mechanism. apsnet.orgnih.govapsnet.orgnih.govresearchgate.net

Heterologous Expression in a host organism like Aspergillus oryzae has been a powerful tool for characterizing the function of individual biosynthetic genes and for producing biosynthetic intermediates. acs.orgtandfonline.comnih.gov For example, the heterologous expression of sol1 in A. oryzae led to the production and identification of the octaketide desmethylprosolanapyrone I. acs.org This approach has been crucial for reconstituting the biosynthetic machinery of solanapyrones and other fungal polyketides. tandfonline.comnih.gov

| Technique | Gene Targeted | Organism | Outcome |

| Gene Deletion | sol5 | Ascochyta rabiei, Alternaria solani | Abolished solanapyrone production; accumulation of prosolanapyrone II-diol. apsnet.orgnih.govapsnet.orgnih.govresearchgate.net |

| Gene Deletion | sol4 | Ascochyta rabiei | Complete loss of solanapyrone production. acs.orgresearchgate.net |

| Overexpression | sol4 | Ascochyta rabiei | Increased expression of other sol genes. acs.org |

| Heterologous Expression | sol1 | Aspergillus oryzae | Production of desmethylprosolanapyrone I. acs.org |

Imaging Mass Spectrometry for Spatial Localization of this compound in Biological Systems

While direct evidence for the use of imaging mass spectrometry specifically for this compound is limited in the provided search results, the technique is highly relevant for understanding its role in biological systems. Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful tool for analyzing the spatial distribution of metabolites within biological samples at a cellular level. researchgate.net This technique has been used to detect other fungal metabolites, such as pinolidoxin, directly in the hyphae of a growing fungal colony. researchgate.netresearchgate.net The application of MALDI-MSI could provide crucial insights into where this compound is produced and accumulates during fungal-plant interactions, helping to elucidate its biological function in pathogenesis. researchgate.netwsu.edu

Future Research Directions and Potential Academic Applications

Uncovering Undiscovered Biosynthetic Enzymes and Pathways in Solanapyrone B Production

The biosynthesis of solanapyrones is a complex process orchestrated by a cluster of genes. While significant progress has been made in identifying the core biosynthetic machinery in fungi like Alternaria solani and Ascochyta rabiei, many aspects remain to be explored. nih.govacs.org The known solanapyrone gene cluster typically includes six genes, designated sol1 through sol6, which encode the enzymes responsible for constructing the solanapyrone scaffold. researchgate.netuniprot.org

Future research will likely focus on identifying and characterizing homologous gene clusters in other solanapyrone-producing fungi. researchgate.net This comparative genomic approach could reveal novel enzymes, variations in the biosynthetic pathway, and alternative regulatory mechanisms. For instance, while the sol3 gene, encoding a dehydrogenase, is proposed to convert Solanapyrone A to the less phytotoxic this compound, its precise role and the conditions under which this conversion occurs are not fully elucidated and warrant further investigation. nih.govuniprot.org The discovery of additional enzymes could also explain the structural diversity observed in the broader family of solanapyrone analogues found in nature. researchgate.net A deeper understanding of these pathways is crucial for harnessing their full biosynthetic potential.

| Gene | Encoded Enzyme | Function in Solanapyrone Biosynthesis |

| sol1 | Polyketide Synthase (PKS) | Initiates the pathway by assembling an octaketide backbone. nih.govuniprot.org |

| sol2 | O-methyltransferase | Methylates the polyketide intermediate. nih.govuniprot.org |

| sol3 | Dehydrogenase | Proposed to catalyze the conversion of Solanapyrone A to this compound. nih.govuniprot.org |

| sol4 | Transcription Factor | Regulates the expression of the other sol genes. nih.gov |

| sol5 | Solanapyrone Synthase (SPS) / Diels-Alderase | A bifunctional flavin-dependent oxidase that catalyzes the final oxidation and a critical [4+2] cycloaddition (Diels-Alder) reaction to form the characteristic decalin core. researchgate.netuniprot.orgnih.gov |

| sol6 | Cytochrome P450 Monooxygenase | Hydroxylates a methyl group on the pyrone ring precursor. nih.govuniprot.org |

Exploration of Novel Molecular Targets and Mechanisms of Action in Diverse Biological Systems

Initially identified as phytotoxins, solanapyrones have a known inhibitory effect on plant growth. apsnet.org Solanapyrone A, a closely related compound to this compound, has been shown to specifically bind to and inhibit X-family DNA polymerases in vitro. apsnet.orgmdpi.com This interaction suggests a mechanism of action involving the disruption of DNA repair processes, which could lead to cell cycle arrest and cell death. mdpi.com However, it remains unclear if this is the primary mode of action in plants or other biological systems. apsnet.org

Future investigations are needed to identify the precise molecular targets of this compound and its analogues in various organisms. Research could explore its effects on other cellular components and pathways, potentially uncovering novel mechanisms of action. Given that Solanapyrone A has also demonstrated antifungal properties against competing saprobic fungi, exploring the mechanism behind this activity could reveal selective targets in fungi that are distinct from those in plants. mdpi.comresearchgate.net Identifying these targets is a critical step toward understanding the full biological relevance of this compound and could unveil its potential for applications beyond its role in plant pathogenesis. tandfonline.com

Rational Design and Synthesis of this compound Analogues with Enhanced Specificity and Bioactivity

The total synthesis of solanapyrones has been achieved, laying the groundwork for the rational design and chemical synthesis of novel analogues. acs.orgnih.gov The core structure, featuring a dehydrodecalin system and a pyrone moiety, offers multiple sites for chemical modification. acs.org By altering functional groups on the decalin ring or the pyrone, it is possible to create a library of this compound derivatives.

This synthetic approach allows for the systematic exploration of structure-activity relationships (SAR). mdpi.com For example, modifying the molecule could enhance its binding affinity and specificity for a particular molecular target, such as a specific DNA polymerase or a yet-to-be-discovered receptor. ebi.ac.uknih.gov Directed evolution and enzyme engineering could also be employed to create biocatalysts that produce novel solanapyrone structures not found in nature. tandfonline.com The goal of this research is to generate analogues with improved potency, greater target selectivity, and potentially entirely new biological activities, moving beyond the parent compound's natural function. nih.gov

Development of this compound and its Derivatives as Biochemical Probes for Cellular and Enzymatic Pathways

The ability to synthesize this compound analogues opens the door to their development as biochemical probes. By incorporating reporter tags, such as fluorescent molecules or affinity labels, into the solanapyrone structure, researchers can create powerful tools to investigate cellular processes. nih.govnih.gov These probes could be used to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and study the dynamics of its interaction with target enzymes in real-time. nih.gov

For instance, a photo-activatable or clickable this compound analogue could be used to covalently label its target proteins within a cell, facilitating their identification and characterization via mass spectrometry. nih.govnih.gov Such probes would be invaluable for definitively identifying the molecular targets of this compound and for elucidating its mechanism of action at a molecular level. oncotarget.com This approach has been successfully used for other natural products to map their interactions within complex biological systems. nih.gov

Biotechnological Production and Strain Engineering for Optimized this compound Yields

The production of this compound through fungal fermentation is a promising avenue for sustainable manufacturing. However, wild-type fungal strains often produce the compound in low yields. nih.gov Metabolic engineering and synthetic biology offer powerful strategies to optimize production. One key approach is the heterologous expression of the solanapyrone biosynthetic gene cluster in a well-characterized industrial host, such as Aspergillus oryzae. researchgate.netdntb.gov.ua This allows for production in a controlled environment, free from the native regulatory constraints and competing metabolic pathways of the original producer. nih.gov

Another critical strategy involves the creation of "clean host" strains. nih.govresearchgate.net This is achieved by deleting genes responsible for the production of other major secondary metabolites in the native producer, such as Ascochyta rabiei. researchgate.netnih.gov By removing these competing pathways, more metabolic flux can be directed towards solanapyrone synthesis, significantly increasing the yield. nih.gov Future research will focus on further optimizing fermentation conditions, refining genetic engineering techniques to enhance precursor supply, and applying systems biology approaches to understand and overcome metabolic bottlenecks, ultimately leading to cost-effective, industrial-scale production of this compound and its derivatives. biocatalysts.com

Q & A

Q. What are the established methods for synthesizing Solanapyrone B in laboratory settings?

this compound is synthesized via domino Michael reactions and cyclization steps, as demonstrated in related phytotoxins like Solanapyrone E. Key steps include stereoselective formation of the decalin core using chiral auxiliaries and protecting group strategies. Characterization typically involves NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry to confirm structural integrity .

Q. How is this compound structurally distinguished from its analogs (e.g., Solanapyrone A and C)?

Structural differentiation relies on spectral analysis:

- Solanapyrone A : Lacks the hydroxyl group at C-3, confirmed by absence of a specific proton signal in ¹H NMR (~δ 4.2 ppm).

- Solanapyrone C : Contains an additional methyl group at C-7, identifiable via ¹³C NMR (~δ 22 ppm). X-ray crystallography or comparative LC-MS/MS fragmentation patterns further validate distinctions .

Q. What bioassays are commonly used to evaluate this compound’s biological activity?

Standard assays include:

- Enzyme inhibition : Kinetic analyses (e.g., Dixon plots) to determine inhibition constants (Ki) against targets like DNA polymerases .

- Phytotoxicity : Leaf puncture assays on host plants (e.g., chickpea) with lesion size quantification.

- Antimicrobial activity : Disk diffusion tests against Gram-positive bacteria and fungi, with MIC values reported .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from assay variability (e.g., enzyme isoforms, substrate concentrations). To address this:

- Standardize protocols : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.5) and enzyme sources (e.g., recombinant pol β).

- Cross-validate findings : Compare results with genetically modified organisms (e.g., sol5 knockout mutants) to isolate toxin-specific effects .

Q. What experimental approaches elucidate the genetic regulation of this compound biosynthesis?

Gene cluster analysis in Ascochyta rabiei reveals:

- sol4/sol5 deletion mutants : Abolish toxin production; complementation restores biosynthesis.

- Metabolite profiling : LC-HRMS identifies precursor accumulation (e.g., prosolanapyrone II in sol5 mutants).

- Promoter analysis : Electrophoretic mobility shift assays (EMSAs) confirm transcription factor binding to sol gene promoters .

Q. How can kinetic studies clarify this compound’s mechanism of enzyme inhibition?

Competitive inhibition is demonstrated via:

- Double reciprocal plots : Show increased Km (Michaelis constant) with unchanged Vmax when varying DNA/dNTP substrates.

- Dixon plots : Calculate Ki values (e.g., 6.8 μM for DNA binding in pol β inhibition). Mutagenesis of the enzyme’s DNA-binding domain (e.g., 8-kDa fragment) further localizes interaction sites .

Q. What strategies address challenges in isolating this compound from fungal cultures?

- Extraction optimization : Use ethyl acetate/water partitioning to separate non-polar toxins.

- Chromatography : Reverse-phase HPLC with C18 columns (gradient: 30–100% MeCN/H2O) coupled with UV detection (λ = 254 nm).

- De-replication : Compare retention times and MS/MS spectra with synthetic standards to avoid misidentification .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Detailed protocols : Document exact reaction conditions (e.g., solvent ratios, incubation times).

- Negative controls : Include toxin-deficient mutants or solvent-only treatments in bioassays.

- Data transparency : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) and adhere to FAIR principles .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity?

Q. How can conflicting findings about this compound’s role in fungal pathogenesis be reconciled?

While this compound exhibits phytotoxicity in vitro, sol4/sol5 mutants lacking the toxin retain full virulence in chickpea seedling assays. This suggests:

- Redundant virulence mechanisms : Fungi may employ secondary toxins (e.g., cytochalasins).

- Context-dependent activity : Toxin efficacy may require specific host conditions (e.g., wound sites).

Transcriptomic profiling during infection can identify compensatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.